REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:5]=1>CO>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:5]=[C:6]([NH:13][S:14]([CH3:17])(=[O:15])=[O:16])[CH:7]=[C:8]([NH2:10])[CH:9]=1
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Name
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|
Quantity
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32 g
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Type
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reactant
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Smiles
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COC(C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C)=O
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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4 g (5% w/w; 4 g) was added
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Type
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FILTRATION
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Details
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The reaction mixture was subsequently filtered on a Celite pad
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated
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Type
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CUSTOM
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Details
|
23 g (0.08 mmol; 66% yield) of a yellow powder were obtained
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Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC(=C1)NS(=O)(=O)C)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |